molecular formula C24H22ClN5O3 B12702030 N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide CAS No. 94157-89-8

N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide

Cat. No.: B12702030
CAS No.: 94157-89-8
M. Wt: 463.9 g/mol
InChI Key: JJYPRBNBVAHUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-nitrophenyl group, an azo linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide typically involves multiple steps, starting with the preparation of the chloro-nitrophenyl precursor. This precursor is then subjected to azo coupling reactions, followed by the introduction of the acetamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control over reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide involves its interaction with specific molecular targets. The azo linkage and nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2-Chloro-4-nitrophenyl)azo)-5-((phenylmethyl)allylamino)phenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

94157-89-8

Molecular Formula

C24H22ClN5O3

Molecular Weight

463.9 g/mol

IUPAC Name

N-[5-[benzyl(prop-2-enyl)amino]-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C24H22ClN5O3/c1-3-13-29(16-18-7-5-4-6-8-18)19-9-12-23(24(15-19)26-17(2)31)28-27-22-11-10-20(30(32)33)14-21(22)25/h3-12,14-15H,1,13,16H2,2H3,(H,26,31)

InChI Key

JJYPRBNBVAHUKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CC=C)CC2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.